Propargyl methacrylate
Overview
Description
Introduction Propargyl methacrylate is a unique monomer known for its acetylene functionality, which allows for versatile chemical reactions and applications in polymer science.
Synthesis Analysis
- Propargyl methacrylate can be synthesized via various methods. Quemener et al. (2008) describe the polymerization of propargyl methacrylate using the reversible addition fragmentation chain transfer (RAFT) process, where each repeated unit is decorated with an acetylene functionality (Quemener et al., 2008).
- Ghasdian et al. (2014) discuss the successful homo- and co-polymerization of propargyl methacrylate using group transfer polymerization (GTP), performed without the need to protect the acetylenic group (Ghasdian, Ward, & Georgiou, 2014).
Molecular Structure Analysis
- The molecular structure of propargyl methacrylate includes an acetylene group, which is a critical feature for its reactivity and applications in polymer chemistry. This acetylene functionality can be involved in various chemical reactions, such as click chemistry.
Chemical Reactions and Properties
- Propargyl methacrylate is known for its participation in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition. This reaction is often used to create polymers with specific functionalities (Munteanu, Choi, & Ritter, 2008).
- Additionally, propargyl methacrylate can undergo various transformations into heterocyclic compounds and other organic derivatives, as discussed by Lauder et al. (2017) in their review on the synthesis and reactivity of propargylamines (Lauder, Toscani, Scalacci, & Castagnolo, 2017).
Physical Properties Analysis
- The physical properties of propargyl methacrylate include its ability to form polymers with high glass transition temperatures and specific optical properties, as shown in the work by Scarpaci et al. (2009), where they functionalized a methacrylate propargylic polymer with various moieties (Scarpaci, Cabanetos, Blart, Montembault, Fontaine, Rodriguez, & Odobel, 2009).
Chemical Properties Analysis
- The chemical properties of propargyl methacrylate are largely defined by its acetylene functionality. This group enables it to participate in various chemical reactions, making it a versatile monomer for polymer synthesis and modification. For instance, its reactivity in the presence of Cu catalysts for cycloaddition reactions is notable, as illustrated in various studies mentioned above.
Scientific Research Applications
1. Preparation of Protein A Membranes
- Application Summary : Propargyl methacrylate (PgMA) is used in the development of convective technologies for antibody purification. This involves the creation of a Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .
- Methods of Application : Regenerated cellulose supports were functionalized via surface-initiated copolymerization of propargyl methacrylate (PgMA) and poly (ethylene glycol) methyl ether methacrylate (PEGMEMA 300), followed by a reaction with azide-functionalized Protein A ligand .
- Results or Outcomes : The polymer-modified membranes were characterized using attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), gravimetric analysis, and permeability measurements. Maximum static binding capacities ranged from 5 to 16 mg/mL .
2. Synthesis of Cyclodextrin Methacrylate
- Application Summary : Propargyl methacrylate is used in the synthesis of cyclodextrin methacrylate via a click reaction .
- Methods of Application : The click reaction of propargyl methacrylate with 6I-azido-6I-deoxycyclomaltoheptaose was carried out to synthesize mono-(1H-1,2,3-triazol-4-yl)(methyl)2-methylacryl- -cyclodextrin .
- Results or Outcomes : The process was investigated by varying the reaction time, temperature profiles, and copper catalyst. Microwave irradiation was compared with conventional heating. The microwave-assisted Cu(I)-catalyzed cycloaddition affords the complete conversion of (2) into 1,4-disubstituted triazole in a significant decreased reaction time .
3. Synthesis of Alkyne-Functionalized Polymers
- Application Summary : Propargyl methacrylate is a methacrylate-based monomer used in the synthesis of alkyne-functionalized polymers and copolymers . The incorporation of alkynes allows for rapid post-polymerization modification through reactions .
- Methods of Application : The synthesis involves the polymerization of propargyl methacrylate to form alkyne-functionalized polymers. These polymers can then be modified post-polymerization through reactions such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions .
- Results or Outcomes : The result is the creation of alkyne-functionalized polymers that can be rapidly modified post-polymerization .
4. Polymerization Reactions
- Application Summary : Propargyl methacrylate is used in polymerization reactions . It is associated with its acetylene and undergoes polymerization reaction through the reversible addition fragmentation chain transfer (RAFT) process .
- Methods of Application : The RAFT process involves using cyanoisopropyl dithiobenzoate as a reagent . Propargyl methacrylate undergoes polymerization in this process .
- Results or Outcomes : The result is the formation of polymers through the RAFT process .
5. Enhanced Thermal Stability of Lithium-Ion Batteries
- Application Summary : Propargyl methacrylate (PMA) is used as an efficient electrolyte additive to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in lithium-ion batteries, especially at elevated temperatures .
- Methods of Application : The role of propargyl methacrylate (PMA) with a redox-active functional group as an efficient electrolyte additive was systematically investigated to address the formation of SEI films on MCMB anodes and improve their long-term electrochemical stability .
- Results or Outcomes : The MCMB electrode cycled with the optimized 0.5 wt.% PMA-containing electrolyte exhibited impressive capacity retention of 90.3% after 50 cycles at 0.1C at elevated temperature, which was remarkably higher than that using the PMA-free electrolyte (83.5%) .
6. Synthesis of Alcohols
- Application Summary : Propargyl methacrylate is used in the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts .
- Methods of Application : Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols .
- Results or Outcomes : The synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts was successfully achieved .
Safety And Hazards
Future Directions
Propargyl methacrylate has been successfully adopted to stabilize the formation of a solid electrolyte interface (SEI) layer on mesoporous carbon microbeads (MCMB) in Li-ion batteries, especially at elevated temperatures . It has also been used in the development of Protein A membrane using a combination of graft polymerization and copper (I)-catalyzed alkyne–azide click chemistry .
Relevant papers on Propargyl methacrylate include studies on the preparation of Protein A membranes and the enhanced thermal stability of mesoporous carbon microbeads-based lithium-ion batteries .
properties
IUPAC Name |
prop-2-ynyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-4-5-9-7(8)6(2)3/h1H,2,5H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAWASVJOPLHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30756-20-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30756-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8065666 | |
Record name | 2-Propynyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl methacrylate | |
CAS RN |
13861-22-8 | |
Record name | Propargyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13861-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propargyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-propyn-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propynyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7MJ2445SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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